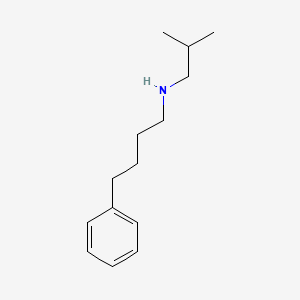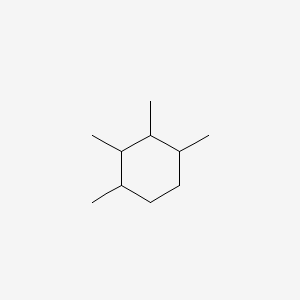
(4-Bromo-6-methylpyridin-3-YL)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-6-methylpyridin-3-YL)methanamine is a chemical compound with the molecular formula C7H9BrN2. It is a derivative of pyridine, featuring a bromine atom at the 4th position, a methyl group at the 6th position, and a methanamine group at the 3rd position. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-6-methylpyridin-3-YL)methanamine typically involves the bromination of 6-methylpyridin-3-ylmethanamine. The reaction is carried out under controlled conditions to ensure selective bromination at the 4th position. Common reagents used in this process include N-bromosuccinimide (NBS) and a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-6-methylpyridin-3-YL)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex biaryl compounds .
Applications De Recherche Scientifique
(4-Bromo-6-methylpyridin-3-YL)methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic compounds and materials.
Industry: It is utilized in the synthesis of advanced materials, such as end-functional polymers through atom transfer radical polymerization and click chemistry.
Mécanisme D'action
The mechanism of action of (4-Bromo-6-methylpyridin-3-YL)methanamine and its derivatives varies depending on the specific application. In medicinal chemistry, for example, its derivatives act as “biased agonists” of serotonin 5-HT1A receptors, leading to significant antidepressant-like activity. The molecular targets and pathways involved include the modulation of serotonin receptors and the subsequent signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Methylpyridin-3-yl)methanamine: This compound lacks the bromine atom at the 4th position, making it less reactive in certain substitution reactions.
(2-Bromo-6-methylpyridin-4-yl)methanamine: This compound has the bromine atom at the 2nd position instead of the 4th position, leading to different reactivity and applications.
Uniqueness
(4-Bromo-6-methylpyridin-3-YL)methanamine is unique due to the presence of both the bromine and methanamine groups, which provide versatility in chemical synthesis. The bromine atom allows for selective substitution reactions, while the methanamine group offers potential for further functionalization. This combination makes it a valuable building block in the synthesis of complex organic molecules and materials.
Propriétés
Formule moléculaire |
C7H9BrN2 |
|---|---|
Poids moléculaire |
201.06 g/mol |
Nom IUPAC |
(4-bromo-6-methylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C7H9BrN2/c1-5-2-7(8)6(3-9)4-10-5/h2,4H,3,9H2,1H3 |
Clé InChI |
JIWMNBQFEFAOKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=N1)CN)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


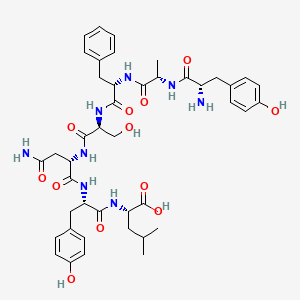
![2-[{[3-(3-Hydroxypropoxy)phenyl]methyl}(methyl)amino]-1-[4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14176683.png)

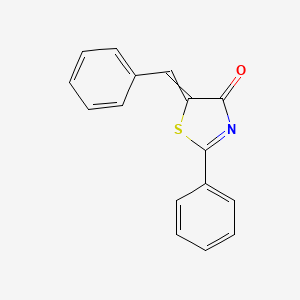
![12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal](/img/structure/B14176708.png)
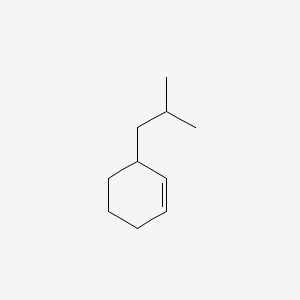

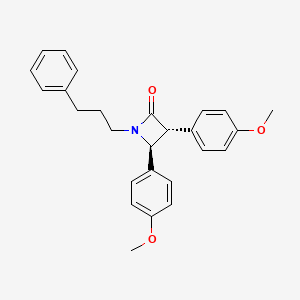
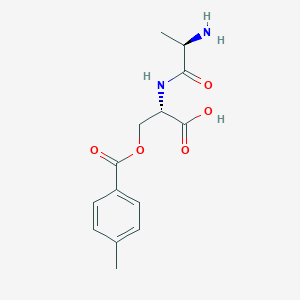
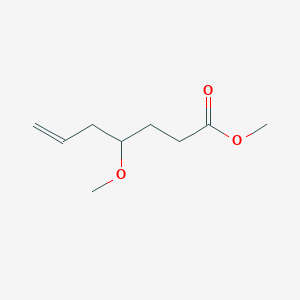
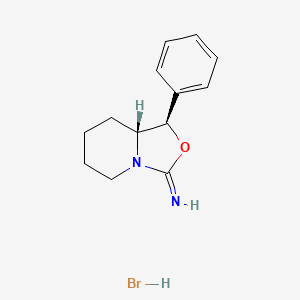
![2,6-Dimethyl-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14176760.png)
